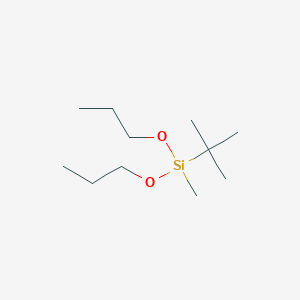

tert-Butyl(methyl)dipropoxysilane

Beschreibung

tert-Butyl(methyl)dipropoxysilane is an organosilicon compound featuring a silicon atom bonded to a tert-butyl group, a methyl group, and two propoxy groups. Organosilicon compounds with tert-butyl substituents are widely used in organic synthesis as protecting groups for alcohols or amines due to their steric bulk and stability under various reaction conditions . The propoxy groups in this compound likely enhance solubility in organic solvents and modulate reactivity compared to shorter alkoxy chains (e.g., methoxy) or halide-substituted silanes.

Synthesis: A plausible synthetic route involves reacting tert-butylmethyldichlorosilane with propanol in the presence of a base (e.g., triethylamine) to replace the chloride groups with propoxy substituents. Similar methods are documented for tert-butyldimethylsilanes, where chlorosilane precursors react with alcohols to form silyl ethers .

Applications: tert-Butyl silanes are critical intermediates in pharmaceuticals (e.g., antiviral agents and enzyme inhibitors) and materials science. The propoxy groups may improve compatibility in polymer matrices or nonpolar solvents, expanding utility in coatings or battery electrolytes .

Eigenschaften

CAS-Nummer |

168900-91-2 |

|---|---|

Molekularformel |

C11H26O2Si |

Molekulargewicht |

218.41 g/mol |

IUPAC-Name |

tert-butyl-methyl-dipropoxysilane |

InChI |

InChI=1S/C11H26O2Si/c1-7-9-12-14(6,11(3,4)5)13-10-8-2/h7-10H2,1-6H3 |

InChI-Schlüssel |

FVAPHZVGZPHCKW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCO[Si](C)(C(C)(C)C)OCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl(methyl)dipropoxysilan beinhaltet typischerweise die Reaktion von tert-Butylmethylchlorsilan mit Propanol in Gegenwart einer Base wie Natrium- oder Kaliumhydroxid. Die Reaktion erfolgt über nucleophile Substitution, wobei das Chloratom durch die Propoxygruppe ersetzt wird. Die Reaktionsbedingungen umfassen in der Regel:

Temperatur: Raumtemperatur bis 60 °C

Lösungsmittel: Anhydre Bedingungen sind bevorzugt, um eine Hydrolyse der Silizium-Chlor-Bindung zu vermeiden.

Katalysator/Base: Natriumhydroxid oder Kaliumhydroxid

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von tert-Butyl(methyl)dipropoxysilan unter Verwendung von kontinuierlichen Strömungsreaktoren im großen Maßstab durchgeführt werden, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Der Prozess beinhaltet:

Reaktanten: tert-Butylmethylchlorsilan und Propanol

Katalysator: Natriumhydroxid oder Kaliumhydroxid

Reaktionsbedingungen: Gesteuerte Temperatur und Druck zur Optimierung der Reaktionsgeschwindigkeit und Ausbeute.

Analyse Chemischer Reaktionen

Reaktionstypen: tert-Butyl(methyl)dipropoxysilan kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Propoxygruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Die Silizium-Sauerstoff-Bindungen können reduziert werden, um Silane zu bilden.

Substitution: Die Propoxygruppen können durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden:

Oxidation: Aldehyde oder Carbonsäuren

Reduktion: Silane

Substitution: Entsprechende substituierte Silane mit Aminen oder Thiolen

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den tert-Butyl(methyl)dipropoxysilan seine Wirkung entfaltet, beruht hauptsächlich auf der Bildung starker Silizium-Sauerstoff-Bindungen. Diese Bindungen sind sehr stabil und hydrolysebeständig, wodurch die Verbindung für verschiedene Anwendungen nützlich ist. Die molekularen Ziele umfassen Hydroxylgruppen auf Oberflächen, wo das Siliziumatom kovalente Bindungen bildet, was zu modifizierten Oberflächeneigenschaften führt.

Wirkmechanismus

The mechanism by which tert-Butyl(methyl)dipropoxysilane exerts its effects is primarily through the formation of strong silicon-oxygen bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various applications. The molecular targets include hydroxyl groups on surfaces, where the silicon atom forms covalent bonds, leading to modified surface properties.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of tert-Butyl-Containing Silanes

*Molecular weights calculated from empirical formulas. †Estimated based on analogous structures.

Key Observations :

- Substituent Effects: Propoxy groups in tert-Butyl(methyl)dipropoxysilane increase hydrophobicity compared to methoxy derivatives (e.g., 3e), enhancing solubility in nonpolar media. Chloropropoxysilanes (e.g., ) exhibit higher electrophilicity, enabling nucleophilic substitution reactions.

- Steric Hindrance : The tert-butyl group provides significant steric protection, stabilizing sensitive functional groups in synthetic intermediates .

Reactivity and Stability

Table 2: Thermal and Chemical Properties

†Estimated based on higher molecular weight and alkoxy substituents.

Key Observations :

- Thermal Stability : tert-Butyl silanes exhibit higher thermal stability compared to MTBE due to stronger Si–C bonds and reduced volatility .

- Hydrolytic Stability : Propoxy groups in tert-Butyl(methyl)dipropoxysilane likely slow hydrolysis compared to chlorosilanes (e.g., ), which react rapidly with water.

Molecular Dynamics and Solid-State Behavior

highlights that tert-butyl groups in molecular solids exhibit distinct reorientation behaviors depending on their substitution patterns. For example, 2,5-ditert-butyl derivatives show three distinct rotor types contributing to relaxation processes, whereas 2,4-isomers require broader distribution models (e.g., Frolich spectral density) . This suggests that tert-butyl substituents in silanes may similarly influence crystallization and bulk material properties, such as melting points or solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.